2-Chloro-3-(3-chloropropyl)-6-ethylquinoline

Description

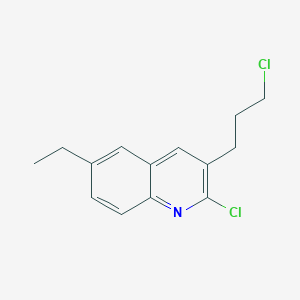

2-Chloro-3-(3-chloropropyl)-6-ethylquinoline is a halogenated quinoline derivative characterized by a bicyclic quinoline core with three distinct substituents: a chlorine atom at the 2-position, a 3-chloropropyl chain at the 3-position, and an ethyl group at the 6-position. The quinoline scaffold is known for its aromaticity and versatility in medicinal and materials chemistry.

Structure

3D Structure

Properties

CAS No. |

948294-64-2 |

|---|---|

Molecular Formula |

C14H15Cl2N |

Molecular Weight |

268.2 g/mol |

IUPAC Name |

2-chloro-3-(3-chloropropyl)-6-ethylquinoline |

InChI |

InChI=1S/C14H15Cl2N/c1-2-10-5-6-13-12(8-10)9-11(4-3-7-15)14(16)17-13/h5-6,8-9H,2-4,7H2,1H3 |

InChI Key |

RRMOACZKYZGUTH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl |

Origin of Product |

United States |

Preparation Methods

Chlorination and Alkylation

One common method involves the chlorination of a suitable quinoline derivative followed by alkylation:

- Starting Material : 2-Chloroquinoline

- Reagent : 3-Chloropropyl chloride

- Base : Potassium carbonate

- Solvent : Dichloromethane

- Conditions : The reaction is typically performed under reflux conditions.

This method allows for the introduction of the chloropropyl group at the desired position on the quinoline ring, resulting in the target compound with good yields.

Direct Alkylation

Another approach involves direct alkylation of a pre-existing quinoline derivative:

- Starting Material : 2-Chloroquinoline or related derivatives

- Reagent : 3-Chloropropyl bromide

- Base : Potassium carbonate

- Solvent : Dimethylformamide (DMF)

- Conditions : Elevated temperatures are often employed to facilitate the reaction.

This method has been noted for its efficiency and ability to produce high yields of the desired product.

Comparative Analysis of Preparation Methods

The following table summarizes the key preparation methods for this compound, including yields and notable characteristics:

Industrial Considerations

In industrial settings, these synthetic routes can be optimized for scale-up purposes. Techniques such as continuous flow reactors and microwave-assisted synthesis have been explored to enhance yield and reduce reaction times. Additionally, employing green chemistry principles—such as using environmentally benign solvents—can minimize the ecological impact of production processes.

Chemical Reactions Analysis

2-Chloro-3-(3-chloropropyl)-6-ethylquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.

Major Products: The major products formed depend on the type of reaction.

Scientific Research Applications

2-Chloro-3-(3-chloropropyl)-6-ethylquinoline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6-ethylquinoline involves its interaction with specific molecular targets. It can bind to DNA or proteins, leading to the inhibition of essential biological processes. The pathways involved may include the disruption of cell division or the inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-Chloro-3-(3-chloropropyl)-6-ethylquinoline differ primarily in substituent type, position, and chain length.

Structural and Substituent Variations

*Estimated based on analogs; †Predicted using substituent contributions.

Physicochemical and Reactivity Differences

- Lipophilicity : The 3-chloropropyl chain increases lipophilicity (higher XLogP3) compared to shorter substituents like chloromethyl . Ethoxy and methoxy groups at the 6-position introduce polarity, but ethoxy’s larger size results in higher logP than methoxy .

- This is consistent with observations in carborane systems, where longer substituents elongate bond lengths due to steric strain .

- Electronic Effects: Methoxy and ethoxy groups donate electron density via resonance, activating the quinoline ring toward electrophilic substitution. In contrast, ethyl and methyl groups exert weaker electronic effects, favoring hydrophobic interactions .

Biological Activity

2-Chloro-3-(3-chloropropyl)-6-ethylquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial effects. This article aims to explore the biological activity of this compound through various studies and findings.

- Molecular Formula : C13H13Cl2N

- Molecular Weight : 254.16 g/mol

- CAS Number : 948289-99-4

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : Compounds in the quinoline class often inhibit enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells or pathogens.

- Modulation of Receptor Activity : The compound may interact with specific receptors, altering signaling pathways that regulate cellular functions.

- Induction of Apoptosis : Some studies suggest that quinoline derivatives can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains and fungi.

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | E. coli | Inhibition of growth |

| This compound | S. aureus | Moderate activity |

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Activity Assessment : In a study published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were assessed in vitro on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and significant induction of apoptosis, making it a candidate for further therapeutic exploration.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-3-(3-chloropropyl)-6-ethylquinoline, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution under reflux conditions. A typical protocol involves reacting ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate with 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline in dimethylformamide (DMF) using potassium tert-butoxide (KOtBu) as a base. The reaction mixture is refluxed at 343 K for 1 hour, followed by solvent removal and recrystallization from chloroform or acetone for purification . Intermediates are monitored via thin-layer chromatography (TLC), and final products are characterized using X-ray crystallography to confirm bond lengths (e.g., C–H = 0.93–0.97 Å) and intramolecular interactions (e.g., weak C—H⋯O bonds) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

X-ray crystallography is essential for determining molecular geometry. For example, deviations from planarity in quinoline rings (e.g., 0.029 Å for N1 in one ring) and dihedral angles between aromatic systems (e.g., 4.17° between two quinoline rings) provide structural insights . Additionally, weak interactions like π-π stacking (centroid distances: 3.766–3.798 Å) and C—H⋯π bonds stabilize crystal packing . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) (≥95% purity) are used for preliminary validation .

Advanced Research Questions

Q. How do substituents on the quinoline core influence molecular conformation and intermolecular interactions?

Substituents such as chloro, ethyl, and propyl groups alter steric and electronic profiles. For instance, the 3-chloropropyl chain introduces torsional strain, affecting dihedral angles between quinoline rings (e.g., 68.68° with phenyl rings) . Comparative studies of analogs like 3-acetyl-6-chloro-2-methyl-4-phenylquinolinium perchlorate reveal that electron-withdrawing groups enhance π-π interactions, while bulky substituents disrupt packing efficiency . Computational modeling (e.g., DFT with dispersion corrections) can predict these effects by incorporating weak interactions observed crystallographically .

Q. What strategies resolve contradictions between computational predictions and experimental data for quinoline derivatives?

Discrepancies often arise from neglecting weak intermolecular forces in simulations. For this compound, intramolecular C—H⋯O and C—H⋯N interactions (Table 1 in ) must be included in models. Hybrid density functional theory (DFT) with Grimme’s dispersion correction improves agreement with experimental dihedral angles and centroid distances . Validation against crystallographic data (e.g., bond lengths ±0.02 Å) ensures accuracy in predicting molecular conformations .

Q. How can reaction conditions be optimized to improve yield and purity in large-scale syntheses?

Optimization involves solvent selection (e.g., DMF for solubility vs. THF for reactivity), base strength (KOtBu vs. weaker bases), and temperature control. Recrystallization from acetone or chloroform enhances purity (>95%) . Catalytic additives, such as nickel chloride in acid-mediated reactions, improve regioselectivity, as seen in analogous quinolinium perchlorate syntheses . Reaction monitoring via TLC and HPLC ensures minimal byproduct formation .

Methodological Considerations

- Data Contradiction Analysis : Compare crystallographic data (e.g., torsion angles) with NMR coupling constants to identify conformational flexibility .

- Experimental Design : Use factorial design to test solvent/base combinations, referencing protocols in and .

- Advanced Characterization : Employ single-crystal X-ray diffraction (100 K, R factor ≤0.052) for high-resolution structural data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.